Beta-solamarine (CAS 3671-38-3) is a highly specialized steroidal glycoalkaloid (SGA) consisting of a tomatidenol aglycone linked to a branched chacotriose sugar moiety. Primarily extracted from specific Solanaceae species such as Solanum dulcamara and Solanum elaeagnifolium, it serves as a high-value reference standard in chemoinformatics, agrochemical development, and pharmaceutical research. Unlike generic steroidal saponins, beta-solamarine features a specific (22S, 25S)-spirosolane configuration, making it a critical molecule for stereospecific structure-activity relationship (SAR) studies, targeted molluscicidal formulations, and as a precise analytical biomarker for environmental stress in agricultural crops [1].
In procurement and experimental design, substituting beta-solamarine with closely related in-class analogs fundamentally compromises assay integrity. While solamargine shares the identical chacotriose sugar chain, it possesses a (22R, 25R)-solasodine aglycone; this stereochemical inversion at the F-ring drastically alters membrane sterol binding affinities and apoptotic pathways [1]. Similarly, alpha-solamarine shares the tomatidenol base but features a solatriose sugar, shifting its solubility and receptor affinity. Furthermore, relying on crude Solanum extracts introduces extreme matrix variability, diluting the potent, specific bioactivities—such as its highly targeted molluscicidal efficacy—that the purified beta-solamarine standard guarantees [2].
In targeted in vivo assays against Galba truncatula (the intermediate host of the parasite Fasciola hepatica), isolated beta-solamarine demonstrated an LC50 of 0.49 mg/L. This represents a nearly two-fold increase in potency compared to the total saponin fraction (LC50 = 0.94 mg/L) and significantly outperforms the crude methanolic extract (LC50 = 1.18 mg/L) derived from the same plant source. For agrochemical developers, procuring pure beta-solamarine is critical for formulating precise, high-efficacy vector control agents without the variable matrix effects and lower specific activity of crude botanical extracts [1].
| Evidence Dimension | Molluscicidal toxicity (LC50) |
| Target Compound Data | 0.49 mg/L |
| Comparator Or Baseline | Total saponin fraction (0.94 mg/L) / Crude extract (1.18 mg/L) |
| Quantified Difference | 1.9x to 2.4x higher potency (lower LC50) |
| Conditions | In vivo assay against Galba truncatula snails |
Justifies the procurement of the purified compound over cheaper crude extracts for reproducible agrochemical dosing and vector control.
Beta-solamarine is the exact (22S, 25S)-spiroketal stereoisomer of solamargine (which possesses a 22R, 25R configuration), with both sharing the identical chacotriose sugar moiety. Comparative assays on membrane disruption demonstrate that this stereochemical inversion at the F-ring fundamentally alters the molecule's binding affinity to membrane sterols such as cholesterol and stigmasterol. When conducting structure-activity relationship (SAR) studies on steroidal glycoalkaloid toxicity, substituting beta-solamarine with solamargine invalidates the assay, as the specific spiro-center geometry is the primary driver of differential liposome disruption [1].
| Evidence Dimension | Spiroketal stereochemistry and sterol binding |
| Target Compound Data | (22S, 25S)-configuration (Tomatidenol aglycone) |
| Comparator Or Baseline | Solamargine ((22R, 25R)-configuration, Solasodine aglycone) |
| Quantified Difference | Complete inversion of F-ring stereocenters dictating membrane affinity |
| Conditions | Liposome/membrane disruption assays and sterol complexation |
Prevents critical experimental errors in SAR screening by highlighting that the closely related solamargine cannot serve as a structural substitute.
In post-harvest quality monitoring of specific potato species (e.g., Solanum phureja), beta-solamarine serves as a definitive biomarker for light exposure. Analytical profiling demonstrates that beta-solamarine is synthesized from zero baseline levels exclusively upon light exposure, whereas common solanidine-based glycoalkaloids (like alpha-solanine) are present constitutively even in darkness. For food safety and agricultural QC laboratories, beta-solamarine must be procured as a highly specific analytical standard to quantify light-induced stress, a function that generic baseline glycoalkaloids cannot fulfill [1].
| Evidence Dimension | Light-induced biosynthesis levels |
| Target Compound Data | Synthesized exclusively under light exposure (detectable levels) |
| Comparator Or Baseline | Dark-stored tubers (0 mg/kg baseline) / Alpha-solanine (constitutively present) |
| Quantified Difference | Binary presence/absence based on light stress |
| Conditions | Post-harvest tuber storage under light vs. dark environments |
Establishes beta-solamarine as an indispensable analytical standard for quantifying environmental stress in agricultural products, distinct from baseline glycoalkaloids.
Due to its quantified LC50 of 0.49 mg/L against Galba truncatula, beta-solamarine is a highly targeted pure active pharmaceutical ingredient (API) for developing precise molluscicides. Procuring the pure compound avoids the formulation inconsistencies and lower efficacies associated with crude saponin extracts[1].
In biophysical research investigating sterol-glycoalkaloid interactions, beta-solamarine is essential for mapping the role of the (22S, 25S)-spiroketal configuration. It serves as the exact stereochemical counterpart to solamargine, enabling precise structure-activity relationship (SAR) modeling of membrane disruption [2].
Beta-solamarine is utilized as an absolute biomarker for light-induced stress in Solanum crops. Analytical laboratories procure this standard to calibrate HPLC/MS equipment, allowing for the binary detection of light exposure that cannot be achieved using constitutively expressed glycoalkaloids like alpha-solanine [3].